

Application Notes and Protocols for Assessing Lck-Dependent TCR ζ Phosphorylation

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Compound of Interest

Compound Name: *Lck inhibitor*

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These application notes provide detailed protocols for assessing the Lck-dependent phosphorylation of the T-cell receptor (TCR) zeta (ζ) chain, a critical initiating event in T-cell activation. Understanding this process is fundamental for immunology research and the development of therapeutics targeting T-cell mediated responses.

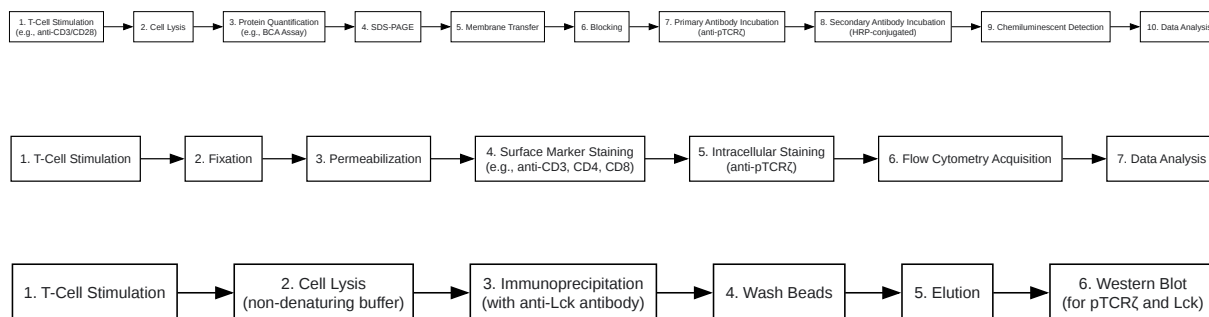
Introduction

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, the Src family kinase, Lck, is activated.[1][2] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ -chains of the TCR complex.[1][3][4] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), leading to its recruitment and subsequent activation, thereby propagating the downstream signaling cascade that ultimately results in T-cell activation, proliferation, and effector functions.[1][5] Monitoring the phosphorylation of the TCR ζ chain is therefore a direct measure of proximal TCR signaling.

This document outlines several key methodologies for assessing Lck-dependent TCR ζ phosphorylation, including western blotting, flow cytometry (phospho-flow), immunoprecipitation, and in vitro kinase assays.

TCR Signaling Pathway Overview

The initial steps of TCR signaling are tightly regulated and involve a series of phosphorylation events. The diagram below illustrates the central role of Lck in initiating this cascade through the phosphorylation of the TCR ζ chain.



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